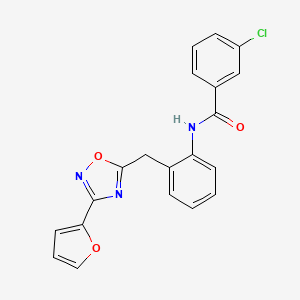
3-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiplasmodial Activity
Research on acyl derivatives of 3-aminofurazanes, closely related to the compound due to the presence of a furan and oxadiazole ring, has shown promising antiplasmodial activity against different strains of Plasmodium falciparum. The substitution pattern on the phenyl ring significantly affects activity and cytotoxicity, highlighting the potential of these compounds in malaria treatment strategies (Hermann et al., 2021).
Anticancer Properties
Several studies have synthesized and evaluated the anticancer activity of 1,3,4-oxadiazole derivatives, including compounds structurally similar to the one of interest. These compounds have demonstrated moderate to excellent anticancer activities across various cancer cell lines, such as breast, lung, colon, and ovarian cancer, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Antimycobacterial Activity
The synthesis and evaluation of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have shown significant activity against Mycobacterium tuberculosis, with certain derivatives displaying low toxicity towards normal cell lines. This suggests their relevance in the development of new antitubercular therapies (Nayak et al., 2016).
Antimicrobial and Antifungal Activities
1,3,4-Oxadiazole derivatives have been recognized for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities. Compounds with this moiety, including those synthesized from acylhydrazides and furan derivatives, showed remarkable activities against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential in addressing various microbial infections (Jafari et al., 2017).
properties
IUPAC Name |
3-chloro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-7-3-6-14(11-15)20(25)22-16-8-2-1-5-13(16)12-18-23-19(24-27-18)17-9-4-10-26-17/h1-11H,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLEMVIEZBJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

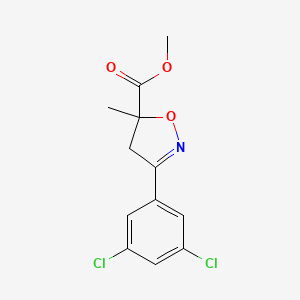
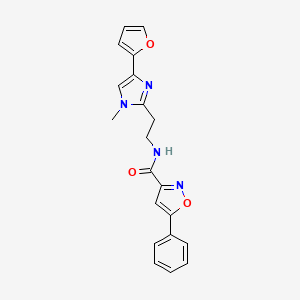
![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)


![1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2663277.png)
![4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2663279.png)
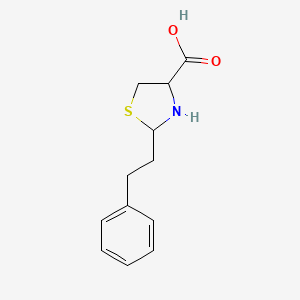


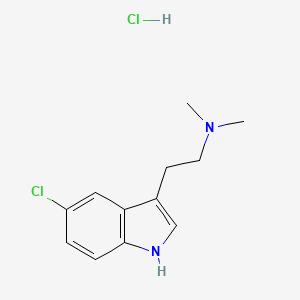
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)